(R)-tert-Butyl 2-amino-4-methylpentanoate
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Overview
Description
®-tert-Butyl 2-amino-4-methylpentanoate is an organic compound with the molecular formula C10H21NO2 It is a derivative of the amino acid leucine, where the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-amino-4-methylpentanoate typically involves the esterification of ®-2-amino-4-methylpentanoic acid (leucine) with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-amino-4-methylpentanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-amino-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
®-tert-Butyl 2-amino-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to leucine.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-amino-4-methylpentanoate involves its interaction with various molecular targets and pathways. As a derivative of leucine, it can influence protein synthesis by acting as a substrate or inhibitor in enzymatic reactions. The ester group may also undergo hydrolysis, releasing the active amino acid which can then participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-4-methylpentanoic acid (Leucine): The parent amino acid.
®-Ethyl 2-amino-4-methylpentanoate: Another ester derivative of leucine.
®-Methyl 2-amino-4-methylpentanoate: A methyl ester derivative of leucine.
Uniqueness
®-tert-Butyl 2-amino-4-methylpentanoate is unique due to the presence of the bulky tert-butyl ester group, which can influence its reactivity and interaction with biological molecules. This structural feature can also affect its solubility and stability, making it distinct from other ester derivatives of leucine.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEJJYHFTZDAHZ-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427400 |
Source
|
Record name | (R)-tert-Butyl 2-amino-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67617-35-0 |
Source
|
Record name | (R)-tert-Butyl 2-amino-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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